![molecular formula C33H29BrClN3O4 B10775317 (2S)-1-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-[(2-cyanopyridin-4-yl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid](/img/structure/B10775317.png)
(2S)-1-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-[(2-cyanopyridin-4-yl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Example 4, as described in patent WO2017202275A1, is a highly potent, small-molecule inhibitor of the interaction between programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1) This interaction is a critical immune checkpoint pathway that tumors exploit to evade the immune system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Example 4 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, oxidation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of Example 4 is carried out in large reactors with precise control over reaction parameters. The process involves the use of automated systems to monitor and adjust reaction conditions in real-time. Purification steps, such as crystallization and chromatography, are employed to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Example 4 undergoes various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures from linear precursors.
Common Reagents and Conditions
Common reagents used in the reactions involving Example 4 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions include various functionalized derivatives of Example 4, which can be further modified for specific applications.
Scientific Research Applications
Example 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.
Biology: Employed in cellular assays to investigate immune checkpoint pathways and their regulation.
Medicine: Potential therapeutic agent for cancer immunotherapy, enhancing the immune system’s ability to target and destroy tumor cells.
Industry: Utilized in the development of diagnostic assays and screening platforms for drug discovery.
Mechanism of Action
The mechanism of action of Example 4 involves binding to the PD-1 receptor on immune cells, thereby preventing its interaction with PD-L1 on tumor cells . This blockade restores the immune system’s ability to recognize and attack tumor cells. The molecular targets include the PD-1 receptor and associated signaling pathways, such as the activation of T-cells and the inhibition of immune suppression.
Comparison with Similar Compounds
Example 4 is compared with other small-molecule inhibitors of the PD-1/PD-L1 interaction, such as BMS-202 and CA-170 . While these compounds share a similar mechanism of action, Example 4 is unique in its higher potency and selectivity for the PD-1 receptor. This uniqueness makes it a promising candidate for further development in cancer immunotherapy.
List of Similar Compounds
- BMS-202
- CA-170
- Nivolumab (a monoclonal antibody targeting PD-1)
- Pembrolizumab (a monoclonal antibody targeting PD-1)
Properties
Molecular Formula |
C33H29BrClN3O4 |
|---|---|
Molecular Weight |
647.0 g/mol |
IUPAC Name |
(2S)-1-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-[(2-cyanopyridin-4-yl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C33H29BrClN3O4/c34-32-24(9-6-10-27(32)23-7-2-1-3-8-23)21-42-31-17-30(41-20-22-12-13-37-26(15-22)18-36)25(16-28(31)35)19-38-14-5-4-11-29(38)33(39)40/h1-3,6-10,12-13,15-17,29H,4-5,11,14,19-21H2,(H,39,40)/t29-/m0/s1 |
InChI Key |
YYAPLXNCTNGBJO-LJAQVGFWSA-N |
Isomeric SMILES |
C1CCN([C@@H](C1)C(=O)O)CC2=CC(=C(C=C2OCC3=CC(=NC=C3)C#N)OCC4=C(C(=CC=C4)C5=CC=CC=C5)Br)Cl |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=CC(=C(C=C2OCC3=CC(=NC=C3)C#N)OCC4=C(C(=CC=C4)C5=CC=CC=C5)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(diethylamino)propyl]-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene-12-carboxamide](/img/structure/B10775244.png)
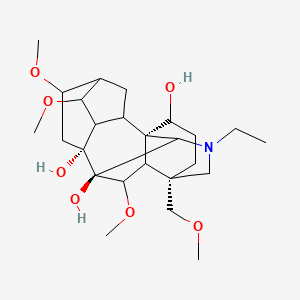
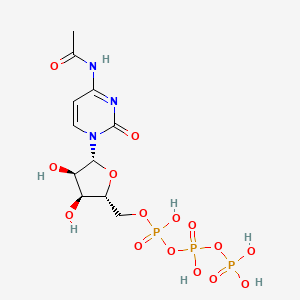
![(R)-1-(1-acryloylpiperidin-3-yl)-4-amino-N-(4-(2-(dimethylamino)-2-oxoethyl)-2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B10775276.png)
![2-Cyclohexen-1-one, 3-[2-(6-methyl-2-pyridinyl)ethynyl]-, O-methyloxime](/img/structure/B10775279.png)
![[5-[3-ethyl-5-(1-methylpyrazol-4-yl)phenyl]sulfonyl-1,3-thiazol-2-yl]methanamine](/img/structure/B10775286.png)
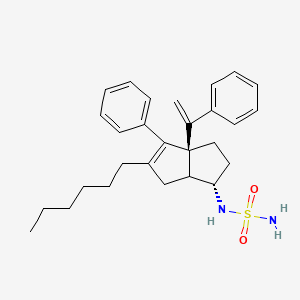
![(2S,3S,4S,5R,6S)-6-[4-[4-(diaminomethylideneamino)butoxycarbonyl]-2,6-dimethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10775305.png)
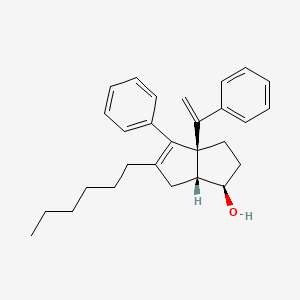
![6-(4-((3-(Benzyloxy)benzyl)oxy)-6-methoxybenzofuran-2-yl)-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B10775325.png)
![(2R,3R,4S,5S,6S,8R,13S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775333.png)
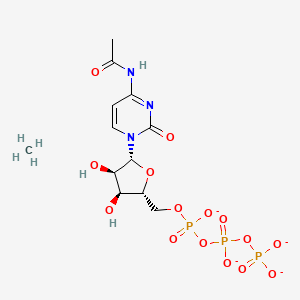
![(1S,2R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775350.png)
